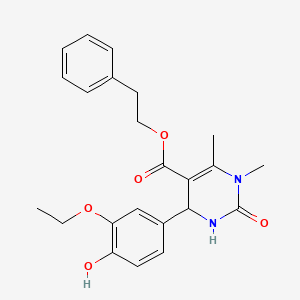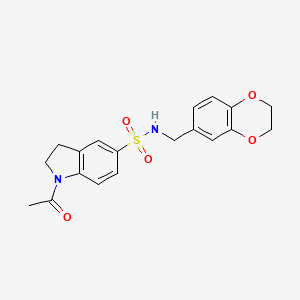![molecular formula C16H17BrN2O4 B5074882 N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline](/img/structure/B5074882.png)
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a bromo group, two methoxy groups, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline typically involves multiple steps. One common method starts with the bromination of 2,5-dimethoxybenzaldehyde to form 2-bromo-4,5-dimethoxybenzaldehyde. This intermediate is then subjected to a reductive amination reaction with 2-methyl-4-nitroaniline in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of N-[(2-amino-4,5-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups.
2,5-Dimethoxy-4-bromophenethylamine: Another structurally related compound with potential hallucinogenic properties.
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-N-(2-chloroethyl)morpholine: A derivative with a morpholine ring.
Uniqueness
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline is unique due to the presence of both a nitro group and a bromo group on the aromatic ring, which imparts distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various research applications.
Propiedades
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4/c1-10-6-12(19(20)21)4-5-14(10)18-9-11-7-15(22-2)16(23-3)8-13(11)17/h4-8,18H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGCPERCCMTYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC(=C(C=C2Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3,4-dimethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5074808.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethylphenyl)glycinamide](/img/structure/B5074824.png)
![10-{[(4-methoxyphenyl)amino]methylene}-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5074831.png)
![5-[2-(benzyloxy)-5-chlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5074832.png)
![1-(2-fluorophenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5074835.png)
![2-(2-bromo-4-{[(3-chloro-2-methylphenyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B5074841.png)

![1-(3-BROMOBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B5074850.png)
![N-(5-fluoro-2-methylphenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5074869.png)

![N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5074874.png)
![3-[(2-hydroxy-5-methylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5074892.png)
![1-[1-(4-carboxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5074905.png)
![Diethyl {[(4-ethoxyphenyl)amino]methylidene}propanedioate](/img/structure/B5074909.png)
